Welcome to the BenchChem Online Store!
molecular formula C13H11NO2 B094511 N-(4-hydroxyphenyl)benzamide CAS No. 15457-50-8

N-(4-hydroxyphenyl)benzamide

Cat. No. B094511
M. Wt: 213.23 g/mol
InChI Key: CVPWYDXAVJCNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07709479B1

Procedure details

A solution of benzoyl chloride (2.30 ml, 20.0 mmol) in tetrahydrofuran (25 ml) was added dropwise to a solution of 4-aminophenol (2.18 g, 20.0 mmol) and triethylamine (10 ml) in tetrahydrofuran (75 ml) at ambient temperature and the reaction allowed to stir for a further 18 hours. The reaction was poured into water and the solid material which formed was collected by suction filtration. Recrystallisation from ethyl acetate/isohexane (1:1), followed by solvent evaporation in vacuo, yielded N-benzoyl 4-hydroxyaniline (3.05 g, 72% yield) as a white solid:
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1.C(N(CC)CC)C.O>O1CCCC1>[C:1]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
2.18 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for a further 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid material which formed
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate/isohexane (1:1)
CUSTOM
Type
CUSTOM
Details
followed by solvent evaporation in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.